Fludrocortisone

Receptor Pharmacology Mineralocorticoid Receptor Binding Affinity

Fludrocortisone is the sole clinically validated mineralocorticoid—no other corticosteroid substitutes. With 125-800× cortisol mineralocorticoid potency and negligible glucocorticoid activity at therapeutic doses (0.05–0.2 mg/day), it uniquely enables MR agonist studies, primary adrenal insufficiency models, and orthostatic hypotension research without immunosuppressive confounds. Hydrocortisone, prednisolone, or dexamethasone cannot replicate this selective mineralocorticoid action. Available as ≥98% micronized API with validated non-aqueous formulation stability for oral liquid development.

Molecular Formula C21H29FO5
Molecular Weight 380.4 g/mol
CAS No. 127-31-1
Cat. No. B194907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFludrocortisone
CAS127-31-1
Synonyms9 alpha Fludrohydrocortisone
9 alpha Fluoro 17 Hydroxycorticosterone
9 alpha Fluorohydrocortisone
9 alpha-Fluoro-17-Hydroxycorticosterone
9 alpha-Fluorohydrocortisone
9 Fluoro 17 Hydroxycortisone
9 Fluorocortisol
9 Fluorohydrocortisone
9-Fluoro-17-Hydroxycortisone
9-Fluorocortisol
9-Fluorohydrocortisone
Astonin
Astonin H
Astonin Merck
Astonin-H
FCOL
Fludrocortisone
Merck, Astonin
Molecular FormulaC21H29FO5
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F
InChIInChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1
InChIKeyAAXVEMMRQDVLJB-BULBTXNYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
SolubilityIn water, 140 mg/L at 25 °C
2.24e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Fludrocortisone (CAS 127-31-1) - Baseline Mineralocorticoid Activity Profile and Corticosteroid Class Positioning


Fludrocortisone (9α-fluorohydrocortisone) is a synthetic corticosteroid distinguished by its potent mineralocorticoid activity and moderate glucocorticoid activity [1]. Relative to cortisol (hydrocortisone), fludrocortisone exhibits approximately 5-10 times the glucocorticoid potency and 200-800 times the mineralocorticoid potency, depending on the assay system [2]. At standard therapeutic doses (0.05–0.2 mg/day), its glucocorticoid effect is negligible, and the compound functions primarily as a mineralocorticoid receptor (MR) agonist [3]. This receptor selectivity underpins its clinical utility in conditions requiring mineralocorticoid replacement without significant glucocorticoid exposure [4].

Fludrocortisone (CAS 127-31-1) - Critical Rationale Against Class-Based Substitution in Mineralocorticoid Replacement


Fludrocortisone cannot be substituted by other corticosteroids—including hydrocortisone, prednisolone, or dexamethasone—in mineralocorticoid-dependent indications due to profound differences in receptor selectivity, potency ratios, and clinical evidence. While many corticosteroids exhibit some mineralocorticoid activity, only fludrocortisone demonstrates a mineralocorticoid potency that is 125- to 800-fold greater than cortisol, coupled with a glucocorticoid potency sufficiently low to avoid immunosuppressive and metabolic complications at replacement doses [1]. Conversely, hydrocortisone requires impractically high doses (e.g., ≥20 mg) to achieve mineralocorticoid effects equivalent to 0.1 mg fludrocortisone, incurring unacceptable glucocorticoid burden [2]. Dexamethasone and prednisolone possess negligible mineralocorticoid activity and fail to address the electrolyte and volume deficits central to mineralocorticoid deficiency states [3]. The following quantitative evidence establishes why fludrocortisone remains the irreplaceable standard for mineralocorticoid replacement and volume expansion indications.

Fludrocortisone (CAS 127-31-1) - Quantifiable Differentiation Evidence Against In-Class Comparators


Mineralocorticoid Receptor Binding Affinity: Fludrocortisone vs. Hydrocortisone vs. Aldosterone

Fludrocortisone exhibits mineralocorticoid receptor (MR) binding affinity approximately 15-fold higher than its glucocorticoid receptor (GR) affinity in rat models, with absolute MR affinity exceeding that of the endogenous hormone aldosterone [1]. In contrast, hydrocortisone (cortisol) binds MR and GR with roughly equal affinity (ratio ~1:1) [2]. The fluorine substitution at the 9α position is postulated to enhance MR binding via stabilization of the C11β-OH···Asn770 hydrogen bond, increasing affinity up to 300-fold relative to hydrocortisone .

Receptor Pharmacology Mineralocorticoid Receptor Binding Affinity Selectivity

Mineralocorticoid Potency Multiplier: Fludrocortisone vs. Cortisol (Hydrocortisone) vs. Dexamethasone

Fludrocortisone demonstrates a mineralocorticoid potency 125- to 800-fold greater than cortisol (hydrocortisone), depending on the specific potency assignment source [1][2]. The ClinCalc corticosteroid conversion table assigns fludrocortisone a mineralocorticoid potency of 125 relative to cortisol = 1 [1]. A patent filing states a potency range of 250-800 times cortisol [3]. In primary adrenal insufficiency patient data, fludrocortisone exhibits an MC potency factor of 10 compared to 0.054 for hydrocortisone—a 185-fold difference [4]. Dexamethasone and betamethasone possess negligible mineralocorticoid potency (rated 0 or "minimal") [5].

Corticosteroid Pharmacology Mineralocorticoid Potency Dose Equivalence Class Comparison

Orthostatic Hypotension Blood Pressure Response: Fludrocortisone vs. Placebo vs. Pyridostigmine

In a Cochrane systematic review of randomized controlled trials, fludrocortisone demonstrated a reduction in orthostatic systolic blood pressure drop compared to placebo in patients with diabetic autonomic neuropathy (mean drop -26 mmHg vs. -39 mmHg; n=6) [1]. In Parkinson's disease-associated orthostatic hypotension, fludrocortisone reduced diastolic BP drop compared to pyridostigmine (-14 mmHg vs. -22.1 mmHg; P=0.036; n=9) [1]. A small crossover trial in diabetic patients reported that fludrocortisone 100 µg twice daily increased tilted systolic BP by approximately 30–40 mmHg and diastolic BP by approximately 10 mmHg compared to placebo [2].

Orthostatic Hypotension Clinical Efficacy Blood Pressure Randomized Controlled Trial

Formulation Stability Differentiation: Fludrocortisone Acetate Oral Solution Patent Specification

Fludrocortisone acetate, while stable as a solid, undergoes rapid degradation in aqueous and alcoholic solutions due to oxidative rearrangement of the α-ketol side chain and photolytic degradation of the A-ring [1]. A patented non-aqueous oral solution formulation achieves physicochemically stable liquid dosage, maintaining impurity levels ≤1.2% w/w fludrocortisone and ≤1.5% w/w total impurities after storage at 40°C and 75% relative humidity for three months [1]. Prior art demonstrates that aqueous solutions prepared from tablets degrade significantly within 19 days at 4°C [2].

Pharmaceutical Formulation Chemical Stability Oral Solution Degradation

Fludrocortisone (CAS 127-31-1) - Evidence-Driven Procurement and Research Application Scenarios


Primary Adrenal Insufficiency (Addison's Disease) Mineralocorticoid Replacement

Fludrocortisone is the drug of choice for mineralocorticoid replacement in primary adrenal insufficiency, where endogenous aldosterone production is deficient [1]. The recommended replacement dose is 0.05–0.2 mg once daily, titrated based on plasma renin activity, blood pressure, and serum electrolytes [2]. This scenario is directly supported by fludrocortisone's mineralocorticoid potency (125-800× cortisol) and MR selectivity, which enable physiological sodium retention and potassium excretion without clinically significant glucocorticoid effects at therapeutic doses [3].

Symptomatic Neurogenic Orthostatic Hypotension - Blood Pressure Stabilization

Fludrocortisone is utilized as first- or second-line pharmacological therapy for orthostatic hypotension in patients with autonomic neuropathy, Parkinson's disease, or diabetes [1]. Clinical evidence demonstrates reduction in orthostatic BP drop by 13 mmHg systolic (vs. placebo) and 8.1 mmHg diastolic (vs. pyridostigmine) [2]. Dosing typically begins at 0.1 mg daily and may be titrated to 0.2 mg based on response and tolerability. The volume-expanding effect of fludrocortisone addresses the core pathophysiological deficit of inadequate venous return upon standing.

Adrenogenital Syndrome with Salt-Wasting (Congenital Adrenal Hyperplasia)

In classic salt-wasting congenital adrenal hyperplasia due to 21-hydroxylase deficiency, fludrocortisone provides essential mineralocorticoid replacement to prevent life-threatening hyponatremia, hyperkalemia, and hypovolemia [1]. The typical pediatric dose ranges from 0.05–0.2 mg/day, adjusted based on electrolyte balance and plasma renin activity. This application leverages fludrocortisone's potent mineralocorticoid activity without the glucocorticoid excess that would result from using hydrocortisone at doses sufficient to achieve comparable mineralocorticoid effects [2].

Pharmaceutical Development - Stable Liquid Dosage Formulation

For formulation scientists developing oral liquid fludrocortisone products (e.g., for pediatric or dysphagic patients), the patented non-aqueous solution technology offers a validated stability profile: ≤1.2% degradation and ≤1.5% total impurities after 3 months at 40°C/75% RH [1]. This represents a significant improvement over aqueous solutions, which degrade within 19 days at 4°C [2]. Procurement of fludrocortisone API with appropriate purity specifications (≥98% per vendor datasheets) and micronized grade availability supports reproducible formulation development [3].

Technical Documentation Hub

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